6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride
CAS No.:
Cat. No.: VC15881767
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18Cl2N2O |
|---|---|
| Molecular Weight | 265.18 g/mol |
| IUPAC Name | 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17ClN2O.ClH/c1-3-14(7-8-15-2)11-6-4-5-10(9-12)13-11;/h4-6H,3,7-9H2,1-2H3;1H |
| Standard InChI Key | VWFXILWINOYBPS-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CCOC)C1=CC=CC(=N1)CCl.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Details
The compound is a hydrochloride salt of a pyridine derivative, characterized by:
Its structure features:
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A pyridine ring with a chloromethyl (-CH₂Cl) group at position 6.
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A secondary amine (-NH-) at position 2, substituted with ethyl (-CH₂CH₃) and methoxyethyl (-CH₂CH₂OCH₃) groups.
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Protonation of the amine by hydrochloric acid, forming a hydrochloride salt.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | |
| Molecular Weight | 265.18 g/mol | |
| CAS Number(s) | 1803589-27-6, 91517-27-0 | |
| SMILES | CCN(CCOC)C1=CC=CC(=N1)CCl.Cl |
Synthesis and Preparation
General Synthetic Approach
The synthesis of this compound typically involves:
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Alkylation of Pyridine Precursors: Introduction of ethyl and methoxyethyl groups to the amine at position 2.
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Chloromethylation: Addition of a chloromethyl group at position 6 via chloroalkylating agents (e.g., chloromethyl chlorides) under controlled conditions .
Example Reaction Pathway:
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Step 1: React a pyridin-2-amine derivative with ethylating and methoxyethylating agents (e.g., alkyl halides or their equivalents).
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Step 2: Introduce the chloromethyl group at position 6 using reagents like chloromethyl chloride, facilitated by bases such as potassium carbonate or cesium carbonate .
Challenges and Variations
While explicit protocols for this compound are scarce, analogous syntheses of chloromethylpyridines (e.g., 2-(chloromethyl)pyridine hydrochloride) suggest:
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Reaction Conditions: Use of polar aprotic solvents (e.g., DMF, acetonitrile) and temperatures between 20°C to 60°C .
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Yield Optimization: Yields for similar reactions range from 52% to 98%, depending on catalysts (e.g., KI, NaI) and base strength .
Pharmaceutical and Industrial Applications
Role as a Pharmaceutical Intermediate
This compound is valued for its reactivity in organic transformations, enabling the synthesis of:
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Bioactive Molecules: It serves as a building block for drugs targeting neurological disorders, oncology, or infectious diseases.
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Heterocyclic Systems: The chloromethyl group facilitates nucleophilic substitutions, aiding in the construction of complex heterocycles (e.g., acridines, pyrimidines) .
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Related Pyridine Derivatives
| Compound | CAS Number | Molecular Weight | Key Features | Applications |
|---|---|---|---|---|
| 6-(Chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine HCl | 1803589-27-6 | 265.18 g/mol | Ethyl/methoxyethyl-substituted amine | Pharmaceutical intermediates |
| 2-(Chloromethyl)pyridine HCl | 6959-47-3 | 162.00 g/mol | Unsubstituted amine | Alkylation reactions |
| 6-Chloro-N-[2-(2-chloroethoxy)ethyl]-2-methoxyacridin-9-amine | CID 38145 | 365.2 g/mol | Acridine core | Anticancer research |
| Ethyl 6-(chloromethyl)pyridine-2-carboxylate | CID 15614003 | 199.63 g/mol | Esters for further functionalization | Agrochemical precursors |
Research Gaps and Future Directions
Unexplored Biological Activities
While structural analogs (e.g., acridine derivatives) show anticancer potential , direct studies on this compound are absent. Future research could:
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Evaluate Bioactivity: Test for enzyme inhibition, receptor binding, or cytotoxicity.
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Optimize Synthesis: Improve yields through catalytic methods or green chemistry approaches.
Industrial Relevance
As a key intermediate, its scalability and cost-effectiveness in bulk production remain critical. Partnerships between academic and industrial sectors could accelerate its application in drug development.
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